molecular formula C18H15NO3S B11476526 4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-2-(p-tolyl)thiazole

4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-2-(p-tolyl)thiazole

Cat. No.: B11476526
M. Wt: 325.4 g/mol
InChI Key: LIKRVFAKTXYVIS-UHFFFAOYSA-N
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Description

4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-2-(p-tolyl)thiazole is a complex organic compound that features a thiazole ring substituted with a benzo[d][1,3]dioxole moiety and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-2-(p-tolyl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the benzo[d][1,3]dioxole and p-tolyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzo[d][1,3]dioxole derivative with a thioamide and a halogenated p-tolyl compound can yield the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-2-(p-tolyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-2-(p-tolyl)thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-2-(p-tolyl)thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole structures.

    Thiazole derivatives: Compounds featuring the thiazole ring.

    p-Tolyl derivatives: Compounds containing the p-tolyl group.

Uniqueness

4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-2-(p-tolyl)thiazole is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H15NO3S

Molecular Weight

325.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yloxymethyl)-2-(4-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C18H15NO3S/c1-12-2-4-13(5-3-12)18-19-14(10-23-18)9-20-15-6-7-16-17(8-15)22-11-21-16/h2-8,10H,9,11H2,1H3

InChI Key

LIKRVFAKTXYVIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)COC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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